
Tetraacetato dichromium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8\text{H}{12}\text{Cr}_2\text{O}_8 ). It is characterized by the presence of two chromium atoms bridged by four acetate groups. This compound is notable for its unique structure and properties, making it a subject of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetraacetato dichromium can be synthesized through a two-step reaction process. Initially, chromium(III) chloride is reduced to chromium(II) chloride using hydrogen gas. The resulting chromium(II) chloride then reacts with an excess of acetate anions in an acidified solution to form this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the laboratory synthesis involves the use of chromium(III) chloride, zinc, hydrochloric acid, and sodium acetate trihydrate. The reaction is typically carried out under controlled conditions to ensure the purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions: Tetraacetato dichromium undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the chromium atoms and the acetate groups.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate or potassium dichromate.
Reduction: The compound can be reduced using reducing agents like hydrogen gas or zinc in the presence of hydrochloric acid.
Substitution: Substitution reactions can occur when the acetate groups are replaced by other ligands under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chromium(III) compounds, while reduction can produce chromium(II) species .
Scientific Research Applications
Tetraacetato dichromium has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other chromium-containing compounds and as a catalyst in various chemical reactions.
Biology: The compound’s unique properties make it useful in studying the interactions between metal ions and biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of metallopharmaceuticals.
Industry: this compound is used in industrial processes that require specific catalytic properties.
Mechanism of Action
The mechanism by which tetraacetato dichromium exerts its effects involves the interaction of the chromium atoms with various molecular targets. The acetate groups play a crucial role in stabilizing the compound and facilitating its reactivity. The pathways involved in its action are complex and depend on the specific application and conditions .
Comparison with Similar Compounds
Chromium(II) acetate: Similar in structure but lacks the tetraacetato bridging.
Chromium(III) acetate: Contains chromium in a different oxidation state and exhibits different reactivity.
Chromium(II) chloride: Used as a precursor in the synthesis of tetraacetato dichromium.
Uniqueness: this compound is unique due to its specific bridging structure and the presence of two chromium atoms in close proximity. This configuration imparts distinct chemical and physical properties, making it valuable for specialized applications .
Properties
CAS No. |
15020-15-2 |
|---|---|
Molecular Formula |
C8H12Cr2O8 |
Molecular Weight |
340.17 g/mol |
IUPAC Name |
chromium(2+);tetraacetate |
InChI |
InChI=1S/4C2H4O2.2Cr/c4*1-2(3)4;;/h4*1H3,(H,3,4);;/q;;;;2*+2/p-4 |
InChI Key |
COSOKRWKZBULAU-UHFFFAOYSA-J |
Canonical SMILES |
CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Cr+2].[Cr+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


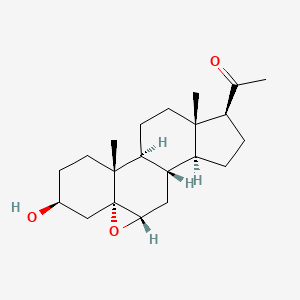


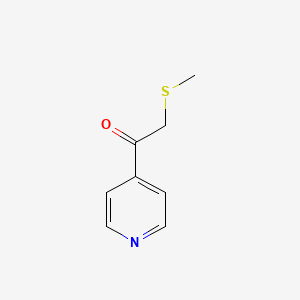
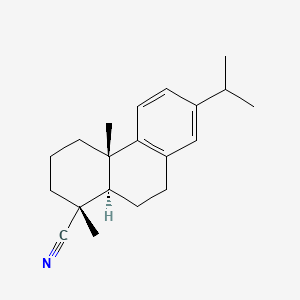
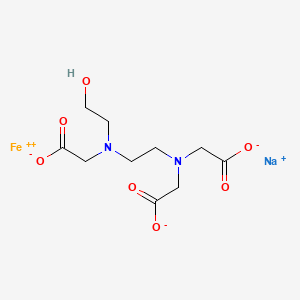

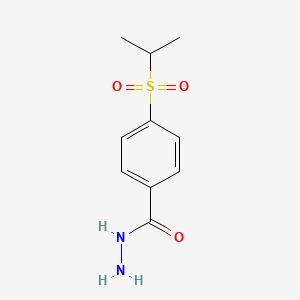

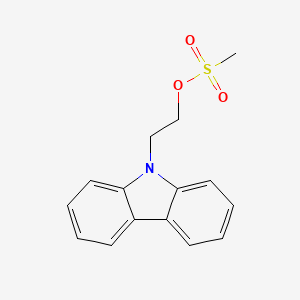
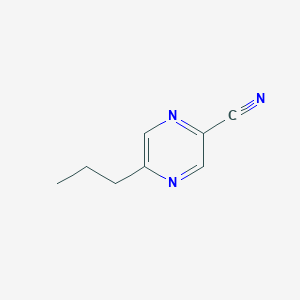
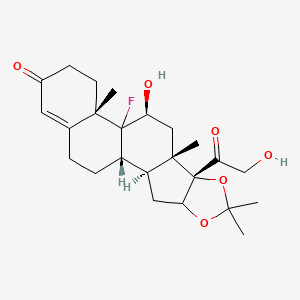
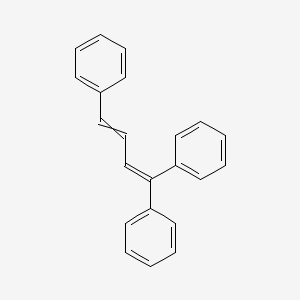
![diethyl-[2-[(2-pentoxyphenyl)carbamoyloxy]propyl]azanium;chloride](/img/structure/B13731365.png)
